molecular formula C7H5BrFIO B1378202 5-Bromo-3-fluoro-2-iodoanisole CAS No. 1394291-47-4

5-Bromo-3-fluoro-2-iodoanisole

Cat. No.: B1378202
CAS No.: 1394291-47-4
M. Wt: 330.92 g/mol
InChI Key: OCZGPFJUJPKXEC-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole. The process begins with the bromination of anisole to form 5-bromoanisole, followed by fluorination to obtain 5-bromo-3-fluoroanisole. Finally, iodination is carried out to produce this compound. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-iodoanisole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the halogen atoms to hydrogen.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of bases or acids to facilitate the substitution.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions. The reactions are often carried out in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents such as lithium aluminum hydride or hydrogen gas are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted anisoles with different functional groups replacing the halogen atoms.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic compounds.

    Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and reduced anisoles.

Scientific Research Applications

5-Bromo-3-fluoro-2-iodoanisole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-iodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoroanisole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    3-Fluoro-2-iodoanisole: Lacks the bromine atom, affecting its substitution and coupling reactions.

    5-Bromo-3-iodoanisole: Lacks the fluorine atom, influencing its electronic properties and reactivity.

Uniqueness

5-Bromo-3-fluoro-2-iodoanisole is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-1-fluoro-2-iodo-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGPFJUJPKXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-47-4
Record name 5-Bromo-3-fluoro-2-iodoanisole
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